molecular formula C7H11B B1274123 1-(Bromomethyl)cyclohexene CAS No. 37677-17-1

1-(Bromomethyl)cyclohexene

Cat. No.: B1274123
CAS No.: 37677-17-1
M. Wt: 175.07 g/mol
InChI Key: PDKVWCYJNKLAGE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclohexene is an organic compound with the molecular formula C₇H₁₁Br It is a brominated derivative of cyclohexene, characterized by the presence of a bromomethyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclohexene can be synthesized through the bromination of methylenecyclohexane using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under radical conditions, often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds as follows: [ \text{Methylenecyclohexane} + \text{NBS} \rightarrow \text{this compound} + \text{Succinimide} ]

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)cyclohexene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form methylenecyclohexane.

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH). Reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition Reactions: Halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) are used, often in non-polar solvents like carbon tetrachloride (CCl₄).

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, amines, or thioethers.

    Elimination Reactions: Formation of methylenecyclohexane.

    Addition Reactions: Formation of dihalides or halohydrins.

Scientific Research Applications

1-(Bromomethyl)cyclohexene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: Investigated for its potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclohexene in chemical reactions involves the formation of reactive intermediates such as bromonium ions or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.

Comparison with Similar Compounds

1-(Bromomethyl)cyclohexene can be compared with other brominated cyclohexene derivatives, such as:

    1-Bromo-1-cyclohexene: Similar in structure but lacks the methyl group, leading to different reactivity and applications.

    1-(Chloromethyl)cyclohexene: Similar in structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.

    1-(Iodomethyl)cyclohexene: Similar in structure but with an iodine atom, which is more reactive due to the larger atomic size and weaker carbon-halogen bond.

The uniqueness of this compound lies in its specific reactivity patterns and the balance between stability and reactivity provided by the bromine atom.

Properties

IUPAC Name

1-(bromomethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKVWCYJNKLAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191111
Record name 1-(Bromomethyl)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37677-17-1
Record name 1-(Bromomethyl)cyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37677-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)cyclohexene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037677171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bromomethyl)cyclohexene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)cyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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